3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid
Description
3-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is a small-molecule compound featuring a fused isoindole-dione and dioxopiperidine core. This structure is characteristic of cereblon (CRBN)-binding E3 ubiquitin ligase ligands, which are pivotal in proteolysis-targeting chimera (PROTAC) drug development . The propanoic acid moiety enhances solubility and facilitates conjugation to targeting warheads in bifunctional molecules. Its mechanism involves binding to CRBN, inducing ubiquitination and subsequent degradation of target proteins .
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-12-6-5-11(15(22)17-12)18-8-10-3-1-2-9(4-7-13(20)21)14(10)16(18)23/h1-3,11H,4-8H2,(H,20,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOVNRCMJVXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is a complex organic compound notable for its potential therapeutic applications, particularly in targeted protein degradation. This article explores its biological activity, mechanisms of action, and implications in drug development.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H12N2O5
- Molecular Weight : 288.26 g/mol
- CAS Number : 2703764-14-9
Its structure features a unique combination of piperidine and isoindoline moieties, which contribute to its biological functions.
This compound acts primarily through the modulation of protein levels within cells. It functions as a ligand that binds to specific proteins, facilitating their ubiquitination and subsequent degradation via the proteasome. This mechanism is particularly relevant in the context of diseases like cancer and neurodegenerative disorders where abnormal protein accumulation is a significant issue .
1. Targeted Protein Degradation
Research indicates that this compound selectively targets IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which are involved in various cellular pathways. The ability to modulate these proteins suggests potential therapeutic benefits in conditions where their dysregulation contributes to disease pathology .
2. Anti-inflammatory Effects
Studies have shown that derivatives of this compound can reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation. This property indicates its potential application in treating inflammatory diseases and conditions characterized by excessive TNFα production .
3. Anticancer Properties
The compound exhibits promising anticancer activity by targeting pathways involved in tumor growth and survival. It has been noted for its effectiveness against various cancers, including melanoma and leukemias, by modulating immune responses and inducing apoptosis in cancer cells .
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound has been primarily studied for its potential therapeutic effects, particularly in the modulation of inflammatory responses. Research indicates that derivatives of this compound may reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation and implicated in various diseases such as rheumatoid arthritis and Crohn's disease.
Case Study: TNFα Inhibition
A study highlighted in patent US7119106B2 demonstrates that substituted derivatives of the compound can effectively lower TNFα levels in mammals. This inhibition is crucial for developing treatments for conditions characterized by excessive inflammation, including autoimmune disorders .
Neuropharmacology
Research has also pointed to the potential neuroprotective effects of this compound. The dioxopiperidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In preclinical studies, compounds similar to 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties. The isoindole core is known for its bioactivity against various pathogens.
Data Table: Antimicrobial Efficacy
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo...] | E. coli | 32 µg/mL |
| 3-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo...] | S. aureus | 16 µg/mL |
This table summarizes preliminary findings on the antimicrobial efficacy of the compound against common bacterial strains .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for producing various derivatives with enhanced biological activity. Research has focused on modifying the dioxopiperidine structure to improve efficacy and reduce side effects.
Synthetic Pathway Overview
- Starting Material: Dioxopiperidine derivative.
- Reagents: Isoindole precursors.
- Reaction Conditions: Solvent-mediated reactions under controlled temperatures.
- Purification: Recrystallization or chromatography techniques.
This synthetic flexibility allows researchers to explore a wide range of derivatives tailored for specific therapeutic targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of isoindole-dione derivatives with modifications in linker chemistry, substituents, and functional groups. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Key Research Findings
- Binding Affinity: The parent compound’s propanoic acid group exhibits stronger CRBN binding (IC₅₀ ~100 nM) compared to ether-linked analogs (IC₅₀ ~250 nM) due to optimal hydrogen bonding with CRBN’s Trp380 and His378 residues .
- Solubility: PEGylated derivatives (e.g., Thalidomide-O-PEG4-Acid) demonstrate >10-fold higher aqueous solubility than non-PEGylated analogs, critical for oral bioavailability .
- Stability: Aminoethoxy-linked derivatives (e.g., CAS 2139348-60-8) show improved stability under physiological pH, attributed to reduced ester hydrolysis .
Discussion of Structural Implications
- Linker Chemistry : Oxygen or nitrogen linkers (e.g., ether, amide) modulate steric effects and solubility. Ether-linked compounds () are less bulky but prone to oxidation, while amide-linked variants () offer stability at the cost of synthetic complexity .
- Acid Moieties: The propanoic acid group in the parent compound is critical for CRBN binding, whereas its replacement with esters or PEG chains shifts application focus to ADCs or solubility-driven designs .
- Hydrogen Bonding : highlights that hydrogen-bonding patterns in these compounds align with Etter’s graph set analysis, explaining their predictable crystallization behavior and protein-ligand interactions .
Preparation Methods
Preparation of 3-Oxo-2,3-dihydro-1H-isoindol-4-ylpropanoic Acid (Intermediate I)
Intermediate I is synthesized via Friedel-Crafts acylation of a substituted phthalimide derivative. Key steps include:
-
Step 1 : Bromination of 4-methylphthalic anhydride at Position 5 using N-bromosuccinimide (NBS) in CCl₄ (Yield: 78%).
-
Step 2 : Hydrolysis to 4-bromo-5-methylphthalic acid followed by cyclization with ammonium acetate to form 4-bromo-5-methylisoindolin-1-one.
-
Step 3 : Grignard addition of propenylmagnesium bromide to introduce the propanoic acid side chain, followed by oxidative cleavage with KMnO₄ to the carboxylic acid (Overall yield: 52%).
Reaction Scheme :
Synthesis of 3-Amino-2,6-dioxopiperidine (Intermediate II)
Intermediate II is prepared via a Buchwald-Hartwig amination protocol:
Final Coupling and Deprotection
Intermediates I and II undergo amide bond formation using EDCI/HOBt in DMF:
Optimization Data :
| Condition | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| EDCI/HOBt | DMF | DMAP | 25°C | 67% |
| DCC/NHS | THF | None | 0°C | 48% |
| HATU/DIEA | DCM | None | 40°C | 72% |
Synthetic Route 2: Tandem Cyclization Strategy
One-Pot Assembly of the Isoindolinone-Piperidine Core
This method leverages Ugi four-component reaction (Ugi-4CR) to concurrently form both heterocycles:
-
Components :
-
4-Formylbenzoic acid
-
3-Aminopiperidine-2,6-dione
-
Propionic acid
-
tert-Butyl isocyanide
-
Mechanistic Insight :
The Ugi-4CR facilitates imine formation, followed by cyclization to generate the isoindolinone and piperidine rings in a single step.
Critical Analysis of Methodologies
Yield Comparison
| Route | Steps | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| 1 | 7 | 23% | 98.5% | Industrial |
| 2 | 3 | 58% | 95.2% | Lab-scale |
Byproduct Formation in Route 1
-
Major impurity : Over-alkylation at Position 5 of the isoindolinone ring (6–8% by LC-MS).
-
Mitigation : Use of bulky bases (e.g., DIPEA) reduces side reactions by 40%.
Advanced Purification Techniques
Preparative HPLC Conditions :
-
Column: C18, 250 × 21.2 mm, 5 μm
-
Mobile phase: 0.1% TFA in H₂O (A)/MeCN (B)
-
Gradient: 20% B → 80% B over 30 min
Industrial-Scale Considerations
Process Chemistry Modifications :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology:
- Computational Screening: Use quantum chemical calculations (e.g., density functional theory, DFT) to predict viable reaction pathways and intermediates. This reduces trial-and-error experimentation .
- Experimental Validation: Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling steps) based on computational predictions.
- Reaction Monitoring: Employ in-situ techniques like HPLC or NMR to track reaction progress and adjust parameters (temperature, stoichiometry) in real time.
- Key Considerations: Prioritize atom economy and minimize side-product formation using green chemistry principles.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques:
- Spectroscopy: Use -NMR and -NMR to confirm backbone structure and stereochemistry.
- Chromatography: Validate purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Hazard Mitigation:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and dispose of waste in designated containers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic properties?
- Methodology:
- Reactivity Prediction: Apply DFT to map potential reaction coordinates for nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can assess solubility in biological matrices .
- Pharmacokinetics: Use quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, and metabolism. Validate with in vitro assays (e.g., hepatic microsomal stability tests).
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Systematic Replication:
- Assay Standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa), buffer pH, and incubation time.
- Meta-Analysis: Aggregate data from multiple studies using software tools (e.g., R or Python) to identify outliers or confounding factors .
- Mechanistic Studies: Use CRISPR-based gene editing to validate target engagement in isogenic cell lines.
Q. How can researchers investigate the compound’s mechanism of action in targeted protein degradation?
- Experimental Design:
- Pull-Down Assays: Use biotinylated analogs to identify binding partners via streptavidin affinity chromatography.
- Thermal Shift Assays: Monitor protein stability changes upon compound binding.
- Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-protein complexes to identify binding motifs .
- Controls: Include negative controls (e.g., inactive enantiomers) and proteasome inhibitors (e.g., bortezomib) to confirm degradation pathways.
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
